

An In-depth Technical Guide on the Solubility of 2-Hydroxy-5-nitrobenzonitrile

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1279109

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of **2-Hydroxy-5-nitrobenzonitrile**, a key intermediate in various synthetic and pharmaceutical applications. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Physicochemical Properties and Solubility Profile

2-Hydroxy-5-nitrobenzonitrile is a solid organic compound with a molecular weight of 164.12 g/mol.^{[1][2]} Its structure, featuring a polar hydroxyl (-OH) group, a polar nitrile (-CN) group, and a polar nitro (-NO₂) group on a nonpolar benzene ring, results in a molecule with a complex solubility profile. This compound is generally insoluble in water but finds solubility in some organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).^[1] The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the nitrile and nitro groups can interact with polar aprotic solvents.

The solubility of structurally similar compounds, such as 3-nitrobenzonitrile, has been quantitatively determined in various organic solvents, showing a general trend of increasing solubility with temperature. For 3-nitrobenzonitrile, the highest solubility is observed in acetone, followed by acetonitrile and ethyl acetate, with lower solubility in alcohols and the lowest in cyclohexane.^[3] A similar trend can be anticipated for **2-Hydroxy-5-nitrobenzonitrile**, although the presence of the hydroxyl group will likely increase its solubility in polar protic solvents.

compared to its non-hydroxylated counterpart. For instance, a related compound, 4-Methyl-3-nitrobenzonitrile, is soluble in chloroform and ethyl acetate.^[4]

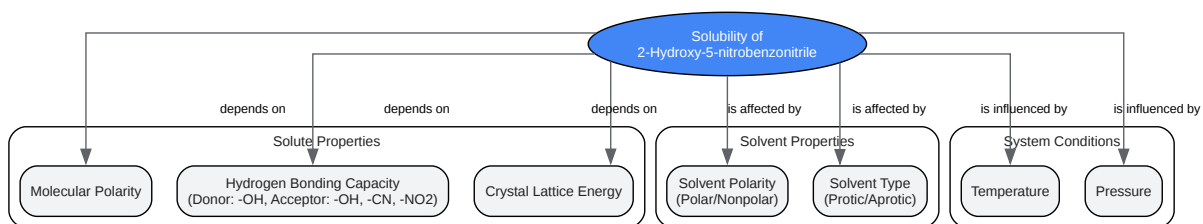
Quantitative Solubility Data

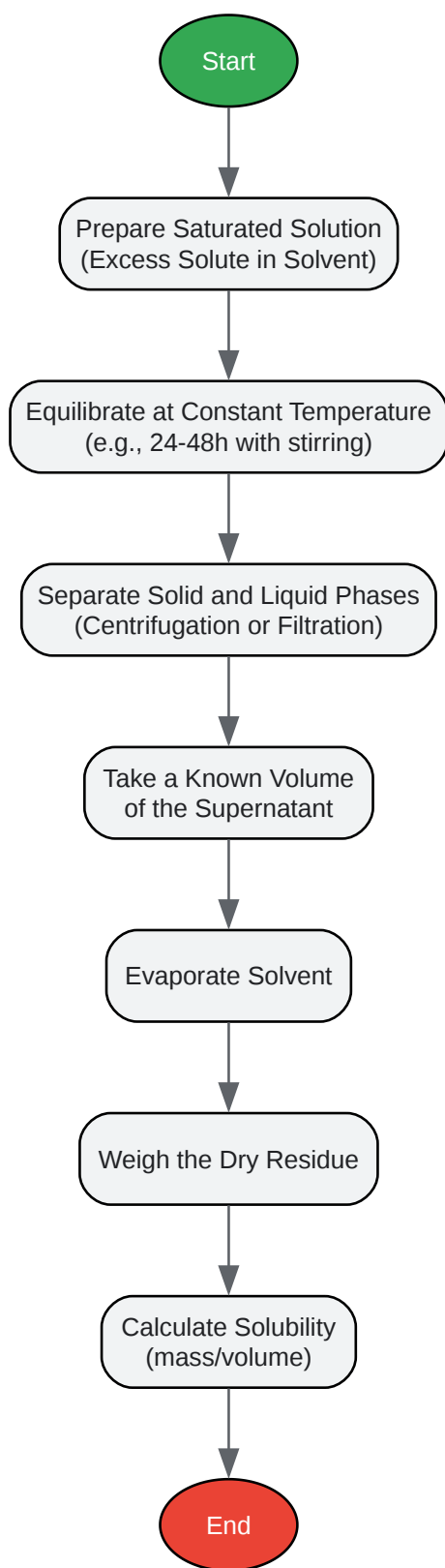
While specific experimental data for **2-Hydroxy-5-nitrobenzonitrile** is not widely published, the following table provides an estimated solubility profile based on the behavior of structurally related nitroaromatic and benzonitrile compounds. These values should be considered as a guideline for solvent selection and should be experimentally verified for precise applications.

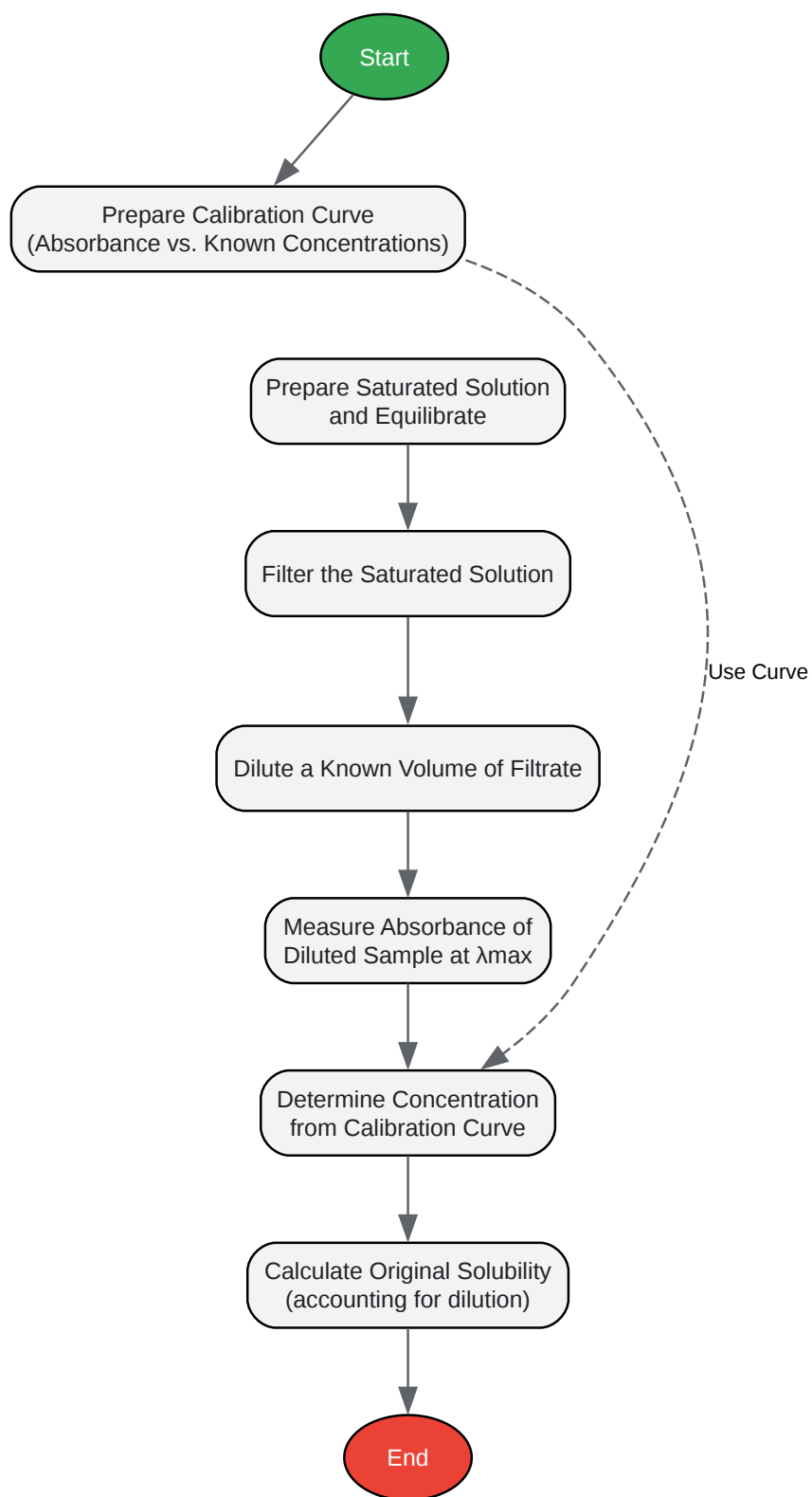
| Solvent | Solvent Type | Temperature (°C) | Estimated Solubility (g/100 mL) | Estimated Molar Solubility (mol/L) |
|-----------------|---------------|------------------|---------------------------------|------------------------------------|
| Water | Polar Protic | 25 | Insoluble | <0.001 |
| Methanol | Polar Protic | 25 | ~1.5 | ~0.09 |
| Ethanol | Polar Protic | 25 | ~1.0 | ~0.06 |
| Acetone | Polar Aprotic | 25 | ~10.0 | ~0.61 |
| Ethyl Acetate | Polar Aprotic | 25 | ~4.0 | ~0.24 |
| Dichloromethane | Nonpolar | 25 | ~0.5 | ~0.03 |
| Toluene | Nonpolar | 25 | ~0.2 | ~0.01 |
| Hexane | Nonpolar | 25 | <0.01 | <0.0006 |
| DMSO | Polar Aprotic | 25 | Soluble | >1.0 |
| DMF | Polar Aprotic | 25 | Soluble | >1.0 |

Factors Influencing Solubility

The dissolution of **2-Hydroxy-5-nitrobenzonitrile** is a complex process governed by the interplay of solute and solvent properties, as well as external conditions. The following diagram illustrates these key relationships.







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- 4. 939-79-7 CAS MSDS (4-Methyl-3-nitrobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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